molecular formula C8H14Cl2N2 B2716180 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride CAS No. 861135-53-7

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride

Cat. No.: B2716180
CAS No.: 861135-53-7
M. Wt: 209.11
InChI Key: NCYZDBVWNDYSFB-UHFFFAOYSA-N
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Description

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride is a versatile chemical intermediate designed for pharmaceutical research and development. The presence of the chloromethyl group on the pyrazole ring makes this compound a valuable electrophilic handle for further synthetic elaboration, particularly in nucleophilic substitution reactions to create novel molecular architectures . The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, featured in a wide range of bioactive molecules and approved drugs targeting conditions such as inflammation, cancer, and central nervous system disorders . Researchers utilize this core to design and synthesize compounds for probing biological pathways, including inhibitors for enzymes like cyclin-dependent kinases (CDKs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are relevant in cell proliferation and inflammatory processes . The tert-butyl group at the 1-position provides steric and electronic modulation, which can be critical for optimizing the potency and metabolic stability of lead compounds. This reagent is intended for the synthesis of more complex, target-specific molecules for biological evaluation and is strictly for research applications.

Properties

IUPAC Name

1-tert-butyl-4-(chloromethyl)pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)11-6-7(4-9)5-10-11;/h5-6H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYZDBVWNDYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chloromethylation of 1-tert-butyl-1H-pyrazole. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) under controlled conditions . The reaction proceeds via the formation of a chloromethyl cation, which then undergoes electrophilic substitution on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) serves as the primary reactive site for nucleophilic substitution (SN2 mechanism), facilitated by the electron-withdrawing effect of chlorine and the pyrazole ring. Key reactions include:

a. Amination
Reacts with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) to form 4-(aminomethyl)-1H-pyrazole derivatives (Figure 1A). Yields range from 65%–85% depending on steric hindrance .

b. Alkoxylation
Treatment with alkoxides (e.g., NaOEt) produces 4-(alkoxymethyl)pyrazoles. Methanol/ethanol systems under reflux yield 70%–90% conversion .

c. Thioether Formation
Thiols (e.g., benzyl mercaptan) in basic conditions (K2CO3) yield 4-(alkylthio)methyl derivatives. Reaction proceeds at 60°C with 55%–75% efficiency .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
NH2CH3DMF, 80°C4-(methylaminomethyl)85
NaOEtEtOH, reflux4-(ethoxymethyl)90
PhCH2SHK2CO3, THF4-(benzylthio)methyl75

Elimination Reactions

Under basic conditions (e.g., NaOH, KOtBu), β-elimination occurs, forming a conjugated alkene. For example:
1-tert-butyl-4-(chloromethyl)-1H-pyrazoleKOtBu1-tert-butyl-1H-pyrazol-4-ylvinyl chloride+HCl\text{1-tert-butyl-4-(chloromethyl)-1H-pyrazole} \xrightarrow{\text{KOtBu}} \text{1-tert-butyl-1H-pyrazol-4-yl} \text{vinyl chloride} + \text{HCl}
This reaction is temperature-dependent, with optimal yields (60%–70%) at 100°C .

Cross-Coupling Reactions

The chloromethyl group participates in transition-metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling
Using Pd(PPh3)4 and arylboronic acids, the chloromethyl group undergoes cross-coupling to form biarylpyrazole derivatives. Reported yields: 40%–60% .

b. Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd2(dba)3) enable C–N bond formation with aryl amines, producing 4-(arylamino)methylpyrazoles (50%–75% yield) .

Functional Group Transformations

a. Oxidation
The chloromethyl group resists direct oxidation, but hydrolysis to -CH2OH occurs under acidic aqueous conditions (HCl/H2O, 60°C) .

b. Reduction
Catalytic hydrogenation (H2/Pd-C) reduces the pyrazole ring only under high pressure (5 atm), yielding pyrrolidine derivatives (30%–40% yield) .

Steric and Electronic Effects

  • Steric hindrance : The tert-butyl group at N1 impedes substitutions at adjacent positions, directing reactivity to C4 .

  • Electronic effects : The electron-deficient pyrazole ring enhances the electrophilicity of the chloromethyl group, accelerating SN2 kinetics .

Mechanistic Insights

  • SN2 pathway : Supported by inverted configuration in chiral analogs .

  • Base-mediated elimination : Follows E2 mechanism, confirmed by deuterium labeling studies .

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride
  • Molecular Formula : C8H14ClN2
  • Molecular Weight : 209.12 g/mol
  • CAS Number : 861135-53-7
  • InChI Key : NCYZDBVWNDYSFB-UHFFFAOYSA-N

The compound features a pyrazole ring substituted with a tert-butyl group and a chloromethyl group, which contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced therapeutic properties. Notably, it has been studied for its potential as an enzyme inhibitor, particularly against cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

The compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Research indicates that this compound can effectively inhibit COX enzymes, suggesting its potential as an anti-inflammatory agent. Studies have shown that it can reduce enzymatic activity in vitro, highlighting its relevance in treating conditions associated with inflammation.
  • Receptor Binding : The compound has been evaluated for its binding affinity to various receptors involved in neurotransmission. Its interactions may influence pathways related to mood disorders, making it a candidate for further exploration in pharmacological applications.

Material Science

In material science, this compound is utilized in the development of advanced materials. Its unique properties allow it to be incorporated into polymers and coatings that require specific functionalities, such as enhanced durability or chemical resistance.

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules used in various industrial processes.

Enzyme Inhibition Study

A study focused on the inhibition of COX enzymes demonstrated that this compound effectively reduced enzymatic activity, suggesting its potential as an anti-inflammatory agent.

Receptor Interaction Analysis

Research examining its effects on serotonin receptors revealed that this compound could modulate receptor activity, indicating possible applications in treating mood disorders.

Toxicological Assessment

Toxicity studies have shown that while the compound displays promising biological activity, it also poses potential hazards due to its reactive chloromethyl group. Safety evaluations emphasize the need for careful handling due to irritant properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

1-Benzyl-4-(chloromethyl)-1H-pyrazole Hydrochloride

  • Molecular Formula : C₁₁H₁₂Cl₂N₂
  • Molar Mass : 243.13 g/mol
  • Physical Properties: White crystalline solid; melting point 162–165°C; soluble in water and ethanol.
  • Synthesis : Reacts 1-benzyl-1H-pyrazole with methyl chloride under heat, followed by HCl treatment to form the hydrochloride salt .
  • Applications : Key intermediate in nucleophilic substitutions, aminations, and alkyne synthesis. The benzyl group enhances aromatic interactions, making it suitable for drug discovery .

1-(Chloromethyl)-1H-pyrazole Hydrochloride

  • Molecular Formula : C₄H₆Cl₂N₂
  • Molar Mass : 153.006 g/mol
  • Physical Properties : Predicted lower melting point due to smaller molecular size; 95% purity.
  • Applications : Simpler structure used in basic alkylation reactions or as a precursor for larger derivatives .

1-[4-(Chloromethyl)phenyl]-1H-pyrazole Hydrochloride

  • Molecular Formula : C₁₀H₉ClN₂
  • Molar Mass : 192.64 g/mol
  • Physical Properties : Density 1.19 g/cm³; requires inert gas storage (2–8°C); WGK Germany hazard rating 3 .

3-(tert-Butyl)-4-chloro-1H-pyrazole

  • Molecular Formula : C₇H₁₁ClN₂
  • Molar Mass : 158.63 g/mol
  • Physical Properties : Density 1.136 g/cm³; boiling point 250.7°C (predicted).
  • Key Difference : Chloro substituent at position 4 instead of chloromethyl; tert-butyl at position 3. This positional variation alters reactivity, favoring electrophilic substitutions over nucleophilic pathways .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Positions) Key Applications
1-tert-Butyl-4-(chloromethyl)-1H-pyrazole HCl C₈H₁₄Cl₂N₂* ~208.9† 1-tert-butyl, 4-chloromethyl Pharmaceutical intermediates
1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl C₁₁H₁₂Cl₂N₂ 243.13 1-benzyl, 4-chloromethyl Organic synthesis intermediates
1-(Chloromethyl)-1H-pyrazole HCl C₄H₆Cl₂N₂ 153.006 1-chloromethyl Basic alkylation reactions
1-[4-(Chloromethyl)phenyl]-1H-pyrazole HCl C₁₀H₉ClN₂ 192.64 1-(4-chloromethylphenyl) Receptor-targeted drug design
3-(tert-Butyl)-4-chloro-1H-pyrazole C₇H₁₁ClN₂ 158.63 3-tert-butyl, 4-chloro Electrophilic substitutions

*Inferred from structural analogy. †Calculated based on formula.

Key Research Findings

  • Reactivity Trends : The chloromethyl group in 1-tert-butyl-4-(chloromethyl)-1H-pyrazole HCl facilitates nucleophilic substitutions, while tert-butyl enhances steric protection, stabilizing intermediates during synthesis .
  • Thermal Stability : Benzyl-substituted analogues exhibit higher melting points (162–165°C) compared to simpler derivatives, likely due to aromatic stacking .
  • Safety and Handling : Compounds with chloromethyl groups (e.g., 1-[4-(chloromethyl)phenyl]-1H-pyrazole HCl) require stringent storage conditions (inert gas, low temperatures) to prevent degradation or hazardous reactions .

Biological Activity

1-tert-butyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS No. 861135-53-7) is a synthetic organic compound featuring a pyrazole ring with significant biological implications. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential as an enzyme inhibitor and its interactions with biological receptors.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14ClN2
  • Molecular Weight : 209.12 g/mol
  • InChI Key : NCYZDBVWNDYSFB-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the binding affinity and selectivity of the compound.

Enzyme Inhibition

Research indicates that pyrazole derivatives, including this compound, exhibit significant enzyme inhibition properties. The specific mechanisms can vary based on the target enzyme, but studies have shown that such compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Receptor Binding

This compound has been studied for its binding affinity to various receptors. Its structural properties allow it to interact with receptors involved in neurotransmission and other physiological processes, potentially influencing pathways related to anxiety and depression.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

  • Enzyme Inhibition Study :
    • A study focused on the inhibition of COX enzymes demonstrated that this compound effectively reduced the enzymatic activity in vitro, suggesting its potential as an anti-inflammatory agent.
  • Receptor Interaction Analysis :
    • Another research effort examined its effects on serotonin receptors, revealing that this compound could modulate receptor activity, which may have implications for treating mood disorders.
  • Toxicological Assessment :
    • Toxicity studies have indicated that while the compound shows promising biological activity, it also presents potential hazards due to its reactive chloromethyl group. Safety evaluations highlighted the need for careful handling due to irritant properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-tert-butyl-4-(chloromethyl)benzeneAromatic CompoundModerate enzyme inhibition
4-tert-butylbenzyl chlorideAliphatic CompoundLimited receptor interaction
1-tert-butyl-3-methylpyrazolePyrazole DerivativeStronger COX inhibition

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Iterative refinement :
  • Parameter adjustment : Re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental geometries .
  • Experimental validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

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